molecular formula C7H7N3 B3190881 2,6-Diaminobenzonitrile CAS No. 49635-80-5

2,6-Diaminobenzonitrile

Cat. No. B3190881
Key on ui cas rn: 49635-80-5
M. Wt: 133.15 g/mol
InChI Key: BLIPJNHFQUBALY-UHFFFAOYSA-N
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Patent
US03959289

Procedure details

2,6-Dinitrobenzonitrile (10.0 grams) is added in portions to a stirred solution of stannous chloride (82.5 grams) is concentrated HCl (230 ml.) at room temperature. Stirring is continued at room temperature for 1/2 hours, then the reaction mixture is cooled to 0° and made strongly basic with 50% NaOH. The reaction mixture is diluted with water (1 l.) and extracted four times with methylenechloride (200 ml.). The combined extracts are washed once with water (200 ml.), dried over sodium sulfate, then taken to dryness under reduced pressure. Recrystallization of the crude solid (4.6 grams) from benzene-Skellysolve B gives the product (4.15 grams) melting at 91°-92°.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
82.5 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[C:5]=1[C:6]#[N:7])([O-])=O.Cl.[OH-].[Na+]>O>[NH2:1][C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([NH2:12])[C:5]=1[C:6]#[N:7] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Name
stannous chloride
Quantity
82.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
230 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to 0°
EXTRACTION
Type
EXTRACTION
Details
extracted four times with methylenechloride (200 ml.)
WASH
Type
WASH
Details
The combined extracts are washed once with water (200 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crude solid (4.6 grams) from benzene-Skellysolve B

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.15 g
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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